Razuprotafib

Catalog No.
S541102
CAS No.
1008510-37-9
M.F
C26H26N4O6S3
M. Wt
586.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Razuprotafib

CAS Number

1008510-37-9

Product Name

Razuprotafib

IUPAC Name

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid

Molecular Formula

C26H26N4O6S3

Molecular Weight

586.7 g/mol

InChI

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1

InChI Key

KWJDHELCGJFUHW-SFTDATJTSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Razuprotafib

Canonical SMILES

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

Isomeric SMILES

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4

The exact mass of the compound Razuprotafib is 586.1014 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Razuprotafib, also known as AKB-9778, is a potent and highly selective small-molecule inhibitor of Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), a key negative regulator of the Tie2 signaling pathway.[1][2][3] By inhibiting VE-PTP, Razuprotafib effectively activates the Tie2 receptor, a mechanism crucial for maintaining vascular stability, regulating endothelial permeability, and promoting vascular quiescence.[1][4] This targeted activity makes it a critical tool for investigating pathologies linked to Tie2 dysregulation, such as vascular leakage in ocular diseases and compromised conventional outflow in glaucoma models.[5][6]

Choosing a substitute for Razuprotafib based on application area alone introduces critical mechanistic variables that can compromise research validity. Unlike prostaglandin analogues such as Latanoprost, which primarily increase aqueous humor outflow through the secondary uveoscleral pathway, Razuprotafib targets the conventional (trabecular) outflow pathway.[5][7][8] This distinction is critical for studies focused on the biology of the trabecular meshwork and Schlemm's canal. Furthermore, while other agents like AKB-9778 also activate Tie2, Razuprotafib's identity as a well-characterized VE-PTP inhibitor provides a specific and direct mechanism of action that is not interchangeable with receptor agonists or agents with different molecular targets.[9] This mechanistic precision is essential for reproducible studies of the VE-PTP/Tie2 axis.

Potent, Picomolar Inhibition of VE-PTP for Targeted Tie2 Activation

Razuprotafib is a highly potent inhibitor of its target, Vascular Endothelial-Protein Tyrosine Phosphatase (VE-PTP), exhibiting an IC50 of 17 pM.[10] This demonstrates substantially higher potency and selectivity for VE-PTP compared to its off-target activity against the structurally related phosphatase PTP1B, for which it has an IC50 of 780 nM.[10] This >45,000-fold selectivity ensures precise targeting of the Tie2 regulatory pathway with minimal confounding effects on PTP1B signaling, a critical factor for clear mechanistic studies.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound Data17 pM (for VE-PTP)
Comparator Or BaselinePTP1B (related phosphatase): 780 nM
Quantified Difference>45,000-fold higher potency for VE-PTP over PTP1B
ConditionsIn vitro enzyme activity assays.

This high on-target potency and selectivity justifies its use as a precise chemical tool to probe the VE-PTP/Tie2 axis, minimizing the risk of misinterpreting results due to off-target effects.

Mechanistically Distinct IOP Reduction via the Conventional Outflow Pathway

Razuprotafib targets the conventional aqueous humor outflow pathway, a mechanism distinct from standard-of-care prostaglandin analogues like latanoprost, which primarily utilize the uveoscleral pathway.[7][8][11] In a clinical study with open-angle glaucoma patients already on latanoprost, the addition of Razuprotafib (BID) produced a statistically significant greater reduction in mean diurnal intraocular pressure (IOP) compared to latanoprost alone (7.95 mmHg vs. 7.04 mmHg reduction, P < 0.05).[12][13] The adjunctive effect demonstrates its ability to engage a separate, non-redundant outflow pathway.

Evidence DimensionMean Diurnal Intraocular Pressure (IOP) Reduction from Baseline
Target Compound Data7.95 mmHg reduction (Razuprotafib BID + Latanoprost)
Comparator Or Baseline7.04 mmHg reduction (Latanoprost monotherapy)
Quantified DifferenceAn additional 0.91 mmHg IOP reduction (P < 0.05)
ConditionsPhase 2 clinical trial in patients with open-angle glaucoma or ocular hypertension over 28 days.

For researchers studying the conventional outflow pathway, Razuprotafib offers a specific tool to modulate its function, which is not possible with agents that act on the uveoscleral pathway.

Demonstrated Enhancement of Outflow Facility in Preclinical Models

Directly supporting its mechanism of action, topical administration of Razuprotafib in mouse models was shown to increase conventional outflow facility.[14] In ex vivo experiments on enucleated mouse eyes, treatment with Razuprotafib resulted in a 33% increase in outflow facility compared to vehicle-treated controls (3.4 ± 0.4 vs. 2.5 ± 0.2 nL/min/mmHg, P = 0.047).[14] This provides a direct, quantifiable link between Razuprotafib's molecular action (Tie2 activation in Schlemm's canal) and the physiological response of the target tissue.

Evidence DimensionAqueous Humor Outflow Facility
Target Compound Data3.4 ± 0.4 nL/min/mmHg
Comparator Or BaselineVehicle Control: 2.5 ± 0.2 nL/min/mmHg
Quantified Difference33% increase (P = 0.047)
ConditionsEx vivo outflow facility measurement in enucleated C57BL/6J mouse eyes after 3 days of topical administration.

This evidence provides direct, quantitative validation of the compound's intended biological effect on the conventional outflow system, making it a reliable tool for researchers modeling this specific physiological process.

Effective Reduction of VEGF-Induced Vascular Leakage

Razuprotafib demonstrates efficacy in stabilizing vasculature and counteracting VEGF-induced permeability. In a double-transgenic mouse model with high VEGF expression in photoreceptors, treatment with Razuprotafib (10 mg/kg or 50 mg/kg) resulted in a dose-dependent and statistically significant reduction in the percentage of exudative retinal detachment compared to vehicle-treated animals.[6] This highlights its utility in models of diseases characterized by vascular leakage, such as diabetic retinopathy or macular edema, providing a Tie2-activating alternative or adjunct to direct anti-VEGF agents.

Evidence DimensionPercentage of Retinal Detachment
Target Compound DataStatistically significant reduction at 10 mg/kg and 50 mg/kg doses
Comparator Or BaselineVehicle-treated control mice showing extensive retinal detachments
Quantified DifferenceDose-dependent prevention of retinal detachment
ConditionsIn vivo study in double-transgenic mice (KIMBA and Tet-opsin-VEGF) with high VEGF expression in photoreceptors.

This provides a clear rationale for procuring Razuprotafib to investigate Tie2-mediated vascular stabilization as a distinct therapeutic strategy in models of neovascular and exudative retinal diseases.

Investigating Conventional Outflow Pathway Regulation in Glaucoma Research

For studies aiming to dissect the molecular mechanisms governing the trabecular meshwork and Schlemm's canal, Razuprotafib is the appropriate choice. Its proven ability to increase outflow facility via the conventional pathway allows for specific testing of hypotheses related to Tie2 signaling in IOP homeostasis, which cannot be achieved with prostaglandin analogues that bypass this route.[7][9]

Modeling Adjunctive Therapies in Ocular Hypertension

Based on clinical evidence showing an additive IOP-lowering effect when combined with latanoprost, Razuprotafib is well-suited for preclinical models exploring combination therapies for glaucoma.[7] Its distinct mechanism allows researchers to investigate synergistic effects and the potential for targeting multiple outflow pathways simultaneously to achieve greater efficacy.

Probing Tie2-Mediated Vascular Stabilization in Retinopathy Models

In research focused on diabetic retinopathy, macular edema, or other vascular leakage pathologies, Razuprotafib serves as a specific tool to activate Tie2 signaling. Its demonstrated efficacy in reducing VEGF-induced retinal leakage provides a clear rationale for its use in studies aimed at exploring alternatives or adjuncts to anti-VEGF therapies.[15]

Formulation Development for Topical Ocular Delivery Systems

As a small molecule successfully formulated for topical ocular administration in clinical trials, Razuprotafib is a suitable candidate for research into advanced drug delivery systems.[7] Its physicochemical properties are amenable to incorporation into hydrogels, nanoparticles, or other sustained-release platforms designed to improve therapeutic residency time on the ocular surface.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

586.10144808 Da

Monoisotopic Mass

586.10144808 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WAX4UT396

Mechanism of Action

Razuprotafib inhibits [VE-PTP](https://go.drugbank.com/bio_entities/BE0003769) (a negative regulator of Tie2 in diseased blood vessels) by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2. This in turn allows razuprotafib to restore Tie2 activation to allow for enhancement of endothelial function and stabilization of blood vessels. Razuprotafib is being investigated against diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19.

Dates

Last modified: 04-14-2024
Aerpio Pharmaceuticals: Razuprotafib (AKB-9778) Diabetic Nephropathy
Aerpio Pharmaceuticals: Razuprotafib COVID-19/ARDS

Explore Compound Types